![molecular formula C15H22O3 B14172673 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane CAS No. 4568-67-6](/img/structure/B14172673.png)
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound features a benzyloxy group attached to a propyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 3-(benzyloxy)propyl bromide with 2,2-dimethyl-1,3-dioxolane in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The base, often potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- (3-(Benzyloxy)propyl)magnesium bromide
Uniqueness
4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the presence of a dioxolane ring and a benzyloxy group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
4568-67-6 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(3-phenylmethoxypropyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H22O3/c1-15(2)17-12-14(18-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Clave InChI |
NDRNLILAEMQVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCCOCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


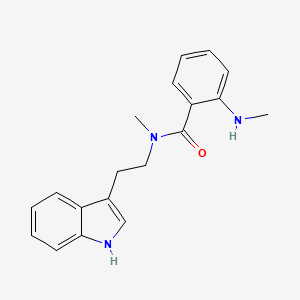
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
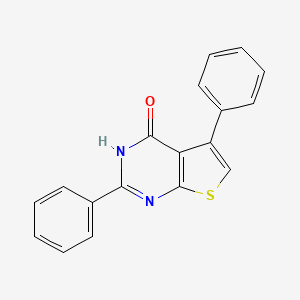

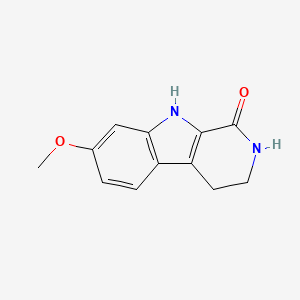
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
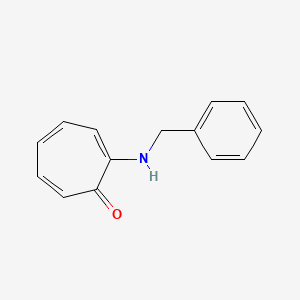
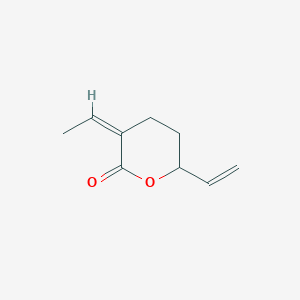

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
